ethyl [2-bromo-4-(2,2-dicyanovinyl)-6-methoxyphenoxy]acetate
Overview
Description
Ethyl [2-bromo-4-(2,2-dicyanovinyl)-6-methoxyphenoxy]acetate is a useful research compound. Its molecular formula is C15H13BrN2O4 and its molecular weight is 365.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.00587 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity of Bromophenols
Bromophenols, with structures similar to ethyl [2-bromo-4-(2,2-dicyanovinyl)-6-methoxyphenoxy]acetate, have been identified for their potent antioxidant properties. Studies have demonstrated that bromophenols isolated from marine organisms such as the red alga Rhodomela confervoides show significant scavenging activity against radicals like DPPH and ABTS. These findings suggest potential applications of these compounds in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Marine-Derived Compounds and Their Bioactivities
Research on compounds isolated from marine sources, including fungi, has yielded several novel structures with diverse biological activities. Similar to the this compound, these compounds, such as those derived from the marine fungus Y26-02, have been characterized and show potential for further exploration in pharmaceutical contexts (Wu et al., 2009).
Structural Analysis through Crystallography
The structural elucidation of complex molecules is crucial for understanding their functional properties. Studies on crystal and molecular structures similar to this compound provide insights into their stability and potential chemical reactivity. Such detailed structural analysis supports the development of new synthetic methodologies and the discovery of novel compounds with specific biological activities (Kaur et al., 2012).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific functional groups or substitutions are fundamental aspects of chemical research. Studies focusing on the synthesis of polyfunctionally substituted compounds, similar to the target molecule, contribute to the expansion of chemical libraries and the exploration of new therapeutic agents (Fu & Wang, 2008).
Application in Material Science
Research on the synthesis of monomers for polymer production, such as the rapid synthesis of specific ethyl esters, demonstrates the application of chemical compounds in material science. These studies not only provide insights into more efficient synthesis processes but also contribute to the development of new materials with potential applications in electronics, coatings, and other fields (Anderson et al., 2008).
Properties
IUPAC Name |
ethyl 2-[2-bromo-4-(2,2-dicyanoethenyl)-6-methoxyphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-3-21-14(19)9-22-15-12(16)5-10(6-13(15)20-2)4-11(7-17)8-18/h4-6H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDATQIONPPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=C(C#N)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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